N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
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Description
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H25N7O2S and its molecular weight is 415.52. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
One significant area of application for derivatives closely related to the specified compound involves anticancer activities. A study by Evren et al. (2019) synthesized and evaluated the biological activity of thiazole derivatives, including structures analogous to the specified compound, showing selective cytotoxicity against human lung adenocarcinoma cells (A549) while exhibiting minimal toxicity toward non-cancerous cells (NIH/3T3). This selectivity suggests a promising approach for targeted cancer therapy, with specific derivatives demonstrating high apoptosis induction compared to standard treatments like cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antimicrobial Applications
Derivatives of the compound have also been investigated for their antimicrobial efficacy. Darwish et al. (2014) explored novel heterocyclic compounds incorporating sulfamoyl moiety, showcasing broad-spectrum antimicrobial properties. Although not directly analogous, the synthetic approach and structural motifs bear relevance to the specified compound, indicating potential for antimicrobial applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Synthesis of Complex Heterocyclic Structures
The specified compound's structural framework serves as a precursor for synthesizing complex heterocyclic structures. Research by Naraboli and Biradar (2017) entailed the design and synthesis of benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, revealing potent antimicrobial and antioxidant activities. This underscores the versatility of such compounds in generating diverse heterocyclic architectures with significant biological activities (Naraboli & Biradar, 2017).
Properties
IUPAC Name |
N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2S/c1-24-19(21-22-23-24)29-13-17(27)20-15-5-7-16(8-6-15)25-9-2-10-26(12-11-25)18(28)14-3-4-14/h5-8,14H,2-4,9-13H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMLOIBMAIMPQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)N3CCCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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